[2-(4-Methylphenoxy)phenyl]sulfonyl chloride
Description
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
2-(4-methylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZJYGOAUUJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)phenol with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents:
With Amines
Reaction with primary or secondary amines forms sulfonamides, critical intermediates in pharmaceuticals .
Example :
-
Reagents : 2-Amino-4-methylthiazole, triethylamine (base)
-
Conditions : Tetrahydrofuran (THF), 0°C → room temperature
-
Product : Corresponding sulfonamide (yield: 44% after purification) .
With Alcohols
Reaction with alcohols produces sulfonate esters, used in agrochemicals and polymers .
Example :
-
Reagents : Methanol, triethylamine
-
Conditions : CH₂Cl₂, base catalysis
Hydrolysis
Hydrolysis yields the corresponding sulfonic acid, crucial for modifying solubility in drug design .
Conditions :
Mechanistic Insights
Experimental and computational studies reveal:
Reaction Optimization
Key parameters for high yields:
-
Temperature Control : Reactions often conducted below 0°C to prevent decomposition .
-
Purification : Recrystallization (hexanes/THF) or flash chromatography .
Comparative Reactivity Data
Data from chloride exchange kinetics :
| Substituent Position | Relative Rate (k<sub>rel</sub>) | Electronic Effect |
|---|---|---|
| Para-methyl | 1.0 (reference) | Electron-donating |
| Meta-trifluoromethyl | 10.2 | Electron-withdrawing |
| Ortho-diethyl | 0.3 | Steric hindrance |
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a sulfonyl group into organic molecules enhances the biological activity and selectivity of drug candidates.
Case Study: Neuropathic Pain Treatments
Recent research has demonstrated the effectiveness of sulfonyl-containing compounds derived from this sulfonyl chloride in treating neuropathic pain. These compounds have shown improved stability and affinity for calcium ion channels, which are critical targets in pain management therapies .
Organic Synthesis
Reagent for Complex Molecule Formation
This compound serves as a valuable reagent in organic chemistry, facilitating the synthesis of sulfonamides and other sulfonyl-containing derivatives. These reactions are crucial for creating complex organic molecules that are foundational in various chemical research areas.
Data Table: Reaction Outcomes with Sulfonyl Chloride
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide Synthesis | Antibacterial Agents | 85 | |
| Coupling Reactions | Polymeric Materials | 90 | |
| Functionalization | Bioactive Compounds | 78 |
Material Science
Modification of Polymers
In material science, this compound is utilized to modify polymers, enhancing properties such as thermal stability and chemical resistance. This modification is essential for developing advanced materials used in various applications, including electronics and automotive components.
Case Study: Polymer Enhancement
Research has shown that incorporating this sulfonyl chloride into polymer matrices improves their mechanical properties significantly, making them suitable for high-performance applications .
Agricultural Chemicals
Development of Agrochemicals
The compound plays a crucial role in the formulation of agrochemicals, particularly in creating effective pesticides and herbicides. Its reactivity allows for the development of novel agrochemical agents that can improve crop protection.
Data Table: Agrochemical Formulations
| Agrochemical Type | Active Ingredient | Effectiveness (%) | Reference |
|---|---|---|---|
| Herbicide | Glyphosate Derivative | 92 | |
| Insecticide | Sulfonamide-based Compound | 88 |
Research and Development
Exploration of New Chemical Reactions
In both academic and industrial laboratories, this compound is employed to explore new chemical reactions and mechanisms. Its versatility makes it a subject of interest for studying nucleophilic substitution reactions at the sulfur center.
Case Study: Kinetic Studies on Substitution Reactions
Extensive kinetic studies have been conducted on the nucleophilic substitution reactions involving this compound, revealing insights into reaction mechanisms that could inform future synthetic strategies .
Mechanism of Action
The mechanism of action of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .
Comparison with Similar Compounds
- [2-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
- [2-(4-Chlorophenoxy)phenyl]sulfonyl chloride
Comparison:
- Reactivity: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride is more reactive compared to its methoxy and chloro analogs due to the electron-donating effect of the methyl group, which enhances the nucleophilicity of the phenoxy group .
- Applications: While all three compounds are used in similar applications, this compound is preferred in reactions requiring higher reactivity .
Biological Activity
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride, also known as 4-(4-methylphenoxy)benzenesulfonyl chloride, is a sulfonyl chloride compound with the molecular formula C13H11ClO3S and a molecular weight of approximately 282.75 g/mol. This compound is recognized for its reactivity due to the sulfonyl chloride moiety, which facilitates its use in various chemical syntheses, particularly in the pharmaceutical domain. This article explores the biological activities associated with this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.
The compound is characterized by a sulfonyl chloride functional group attached to a phenyl ring with a 4-methylphenoxy substituent. Its primary function as a sulfonylating agent allows it to introduce sulfonyl groups into other organic molecules. The synthesis of this compound typically involves the reaction of 4-methylphenol with chlorosulfonic acid, followed by purification steps to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. For example, in assays conducted on A-431 (human epidermoid carcinoma) and HT-29 (human colon cancer) cell lines, the compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 1.5 |
| HT-29 | 2.0 |
These results suggest that the compound may act through multiple mechanisms, including modulation of cell cycle progression and induction of apoptotic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The inhibition of COX-1 and COX-2 was assessed using enzyme assays, revealing that the compound effectively reduces the production of pro-inflammatory prostaglandins.
The biological activity of this compound is largely attributed to its reactivity with biological molecules such as proteins and enzymes. The sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to alterations in protein function, ultimately affecting cellular processes involved in inflammation, microbial resistance, and tumorigenesis.
Case Studies
A notable case study involved the synthesis of novel sulfonamide derivatives using this compound as a key reagent. These derivatives were screened for their biological activities, leading to the identification of compounds with enhanced efficacy against resistant bacterial strains and improved cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(4-Methylphenoxy)phenyl]sulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sulfonation of a biphenyl precursor followed by chlorination. For example, methyl benzylamine derivatives can undergo sulfurization using elemental sulfur or thionyl chloride, followed by reaction with HCl to yield the sulfonyl chloride . Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during chlorination to minimize side reactions.
- Catalysts : Using catalytic pyridine to enhance reactivity.
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) improves solubility and reaction homogeneity.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate mixtures (3:1 ratio) to isolate crystalline product .
- Column Chromatography : Silica gel with gradient elution (0–30% ethyl acetate in hexane) removes unreacted precursors.
- Low-Temperature Storage : Store at 2–8°C post-purification to prevent hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed mp (76–80°C) with literature values .
- NMR Spectroscopy : H NMR (CDCl) should show characteristic peaks for the methylphenoxy group (δ 2.35 ppm, singlet) and sulfonyl chloride (δ 7.6–8.1 ppm, aromatic protons) .
- Mass Spectrometry : ESI-MS can confirm molecular weight (expected [M+H]: ~305.7 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents.
- Thermogravimetric Analysis (TGA) : Quantify solvent content in the crystalline lattice .
- X-Ray Diffraction (XRD) : Compare experimental diffraction patterns with known crystal structures .
- High-Resolution NMR : Use deuterated DMSO to detect trace impurities affecting mp .
Q. What strategies improve the regioselectivity of sulfonamide formation using this compound as a reagent?
- Methodological Answer :
- Base Selection : Triethylamine or DMAP enhances nucleophilic attack by amines .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfonamide bond formation over hydrolysis.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 15 minutes at 100°C) .
Q. What computational models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., water vs. THF) .
Q. How can in vitro assays evaluate the biological activity of sulfonamide derivatives synthesized from this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against carbonic anhydrase or proteases (IC values) using fluorescence-based protocols .
- Cytotoxicity Screening : Use MTT assays on HEK293 or HeLa cells to assess therapeutic index .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
